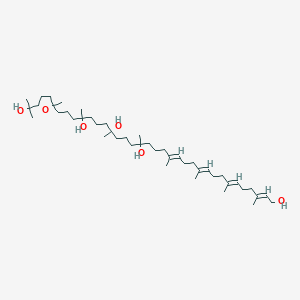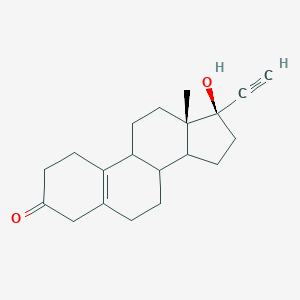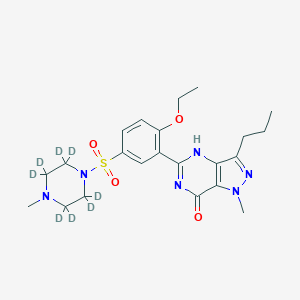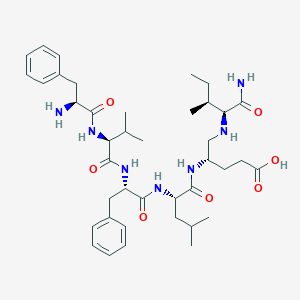
Phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide, commonly known as FVPLGIL-amide, is a peptide that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This peptide is composed of nine amino acid residues and has a molecular weight of 1061.2 g/mol. In
Applications De Recherche Scientifique
FVPLGIL-amide has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, FVPLGIL-amide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of FVPLGIL-amide is not fully understood, but it is believed to involve disruption of the bacterial cell membrane and inhibition of cancer cell proliferation. FVPLGIL-amide has also been shown to interact with cellular receptors, leading to downstream signaling pathways that may contribute to its biological effects.
Effets Biochimiques Et Physiologiques
FVPLGIL-amide has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, FVPLGIL-amide has been shown to stimulate insulin secretion and increase glucose uptake in pancreatic cells. It has also been shown to modulate the immune response, suggesting potential applications in immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FVPLGIL-amide is its stability, making it a useful tool for studying biological processes. However, its high molecular weight and complex structure may limit its use in some experimental systems. Additionally, the cost of synthesizing FVPLGIL-amide can be prohibitive for some researchers.
Orientations Futures
There are several potential future directions for research on FVPLGIL-amide. One area of interest is the development of FVPLGIL-amide-based therapies for bacterial infections and cancer. Additionally, further studies are needed to fully understand the mechanism of action of FVPLGIL-amide and its potential applications in other areas, such as diabetes and immunotherapy. Finally, the development of more efficient and cost-effective synthesis methods for FVPLGIL-amide could facilitate its use in a wider range of research applications.
Méthodes De Synthèse
FVPLGIL-amide can be synthesized using solid-phase peptide synthesis (SPPS) methodology. This involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is then purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
Propriétés
Numéro CAS |
152017-02-2 |
|---|---|
Nom du produit |
Phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide |
Formule moléculaire |
C40H61N7O7 |
Poids moléculaire |
752 g/mol |
Nom IUPAC |
(4S)-5-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C40H61N7O7/c1-7-26(6)35(36(42)50)43-23-29(18-19-33(48)49)44-38(52)31(20-24(2)3)45-39(53)32(22-28-16-12-9-13-17-28)46-40(54)34(25(4)5)47-37(51)30(41)21-27-14-10-8-11-15-27/h8-17,24-26,29-32,34-35,43H,7,18-23,41H2,1-6H3,(H2,42,50)(H,44,52)(H,45,53)(H,46,54)(H,47,51)(H,48,49)/t26-,29-,30-,31-,32-,34-,35-/m0/s1 |
Clé InChI |
HOWQLLQUJPNZDI-LWVFPSBSSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N)NC[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES |
CCC(C)C(C(=O)N)NCC(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N |
SMILES canonique |
CCC(C)C(C(=O)N)NCC(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Autres numéros CAS |
152017-02-2 |
Synonymes |
BI-LA-398 Phe-Val-Phe-psi(Ch2NH)-Leu-Glu-Ile amide phenylalanyl-valyl-phenylalanyl-psi(methylamino)leucyl-glutamyl-isoleucineamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



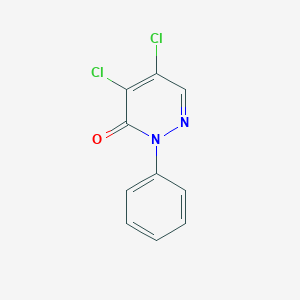
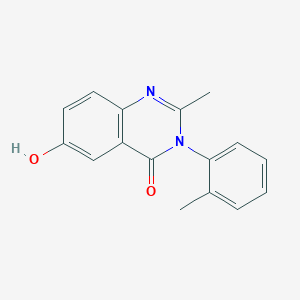
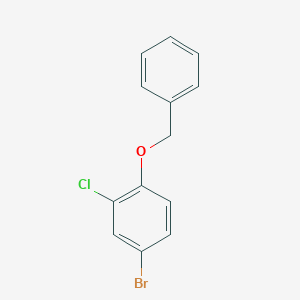
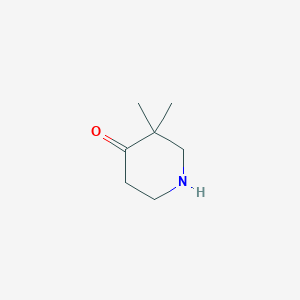
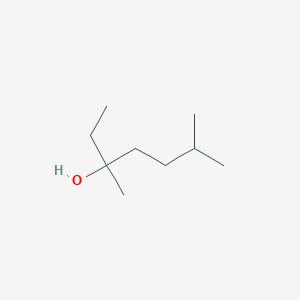
![5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B126138.png)
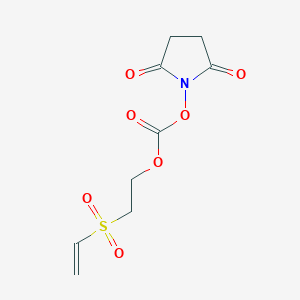
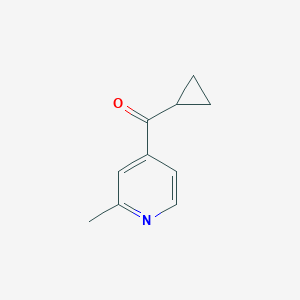
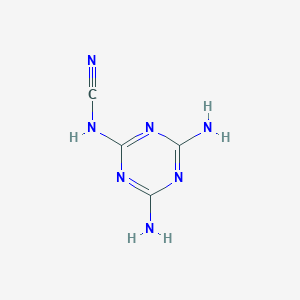
![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)
